
1-(1h-Imidazol-2-yl)ethanone
Vue d'ensemble
Description
“1-(1h-Imidazol-2-yl)ethanone” is a chemical compound with the molecular formula C₅H₆N₂O. It has a molecular weight of 110.12 g/mol . It is also known as 2-Acetylimidazole .
Molecular Structure Analysis
The molecule is almost planar with the acetyl group inclined to the mean plane of the imidazole ring . More detailed structural analysis might be available in specific scientific literature or databases.Chemical Reactions Analysis
While specific chemical reactions involving “1-(1h-Imidazol-2-yl)ethanone” are not detailed in the retrieved sources, imidazole compounds in general are known for their versatility in chemical reactions .Physical And Chemical Properties Analysis
“1-(1h-Imidazol-2-yl)ethanone” has a molecular weight of 110.11 g/mol. Its exact mass and monoisotopic mass are 110.048012819 g/mol. It has one hydrogen bond donor count and two hydrogen bond acceptor counts .Applications De Recherche Scientifique
Antibacterial Applications
1-(1h-Imidazol-2-yl)ethanone derivatives have been studied for their antibacterial properties. The imidazole ring is a crucial component in many drugs due to its ability to interact with bacterial cell components, leading to the inhibition of bacterial growth. For instance, compounds with the imidazole moiety have shown effectiveness against a variety of bacterial strains, offering a potential pathway for the development of new antibacterial agents .
Antitumor Activity
The imidazole ring is also present in compounds that exhibit antitumor activity. Research has indicated that imidazole-containing compounds can interfere with the proliferation of cancer cells. This is achieved through various mechanisms, such as the inhibition of enzymes that are essential for tumor growth or the disruption of cellular signaling pathways critical for cancer cell survival .
Antidiabetic Effects
Imidazole derivatives have been explored for their potential antidiabetic effects. These compounds can act on different targets within the body to modulate blood glucose levels. Some imidazole-based molecules have been found to influence insulin release or to improve insulin sensitivity, which are key factors in the management of diabetes .
Anti-inflammatory Properties
The anti-inflammatory properties of imidazole compounds stem from their ability to modulate the body’s inflammatory response. This can involve the inhibition of enzymes or signaling molecules that play a role in the inflammatory process, thereby reducing inflammation and associated symptoms .
Antiviral Applications
Imidazole derivatives have shown promise in the field of antiviral research. They can act by inhibiting viral replication or by interfering with proteins that are critical for the life cycle of viruses. This makes them potential candidates for the treatment of various viral infections .
Antioxidant Potential
The antioxidant potential of imidazole compounds is attributed to their chemical structure, which allows them to neutralize free radicals. This property is beneficial in preventing oxidative stress, which is linked to numerous diseases, including neurodegenerative disorders and aging .
Antihelmintic Use
Imidazole-based compounds have been used as antihelmintics, which are drugs that expel parasitic worms (helminths) from the body. These compounds can affect the energy metabolism of the worms, leading to their paralysis and death .
Anti-amoebic Activity
Research into the anti-amoebic activity of imidazole derivatives has shown that they can be effective against amoebic parasites. These compounds can disrupt the biochemical pathways of the amoeba, leading to its eradication, which is crucial for treating amoebic infections .
Safety and Hazards
Propriétés
IUPAC Name |
1-(1H-imidazol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4(8)5-6-2-3-7-5/h2-3H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMJIXXVEWORDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337133 | |
| Record name | 2-acetylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53981-69-4 | |
| Record name | 2-acetylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53981-69-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






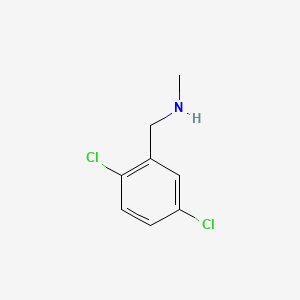
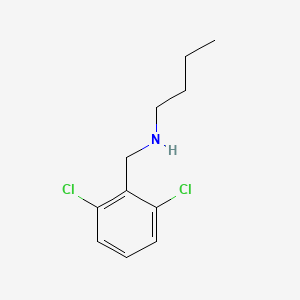
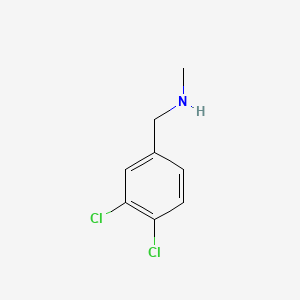
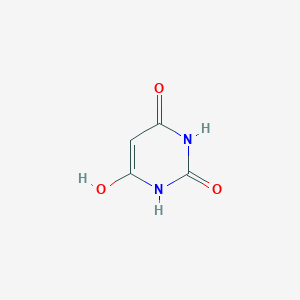
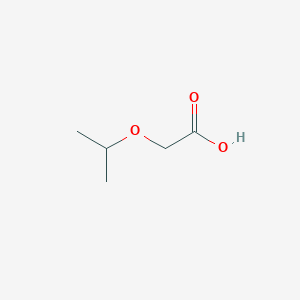



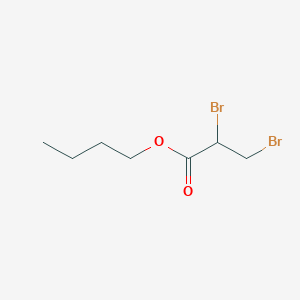

![7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1297825.png)